molecular formula C12H11BrN2O3 B2830730 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide CAS No. 1797933-86-8

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide

Cat. No.: B2830730
CAS No.: 1797933-86-8
M. Wt: 311.135
InChI Key: HAOKAPADYYYWTB-UHFFFAOYSA-N
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Description

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated benzodioxin ring and a cyanomethylacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Bromination: The benzodioxin ring is then brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Acetamide Formation: The brominated benzodioxin is reacted with cyanomethylacetamide under nucleophilic substitution conditions. This step typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The bromine atom on the benzodioxin ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for nitrile reduction.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest for the development of new medications.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The brominated benzodioxin ring and the cyanomethylacetamide group can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methyl)acetamide
  • 2-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide
  • 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group, which can significantly influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-9-7-11-10(17-3-4-18-11)5-8(9)6-12(16)15-2-1-14/h5,7H,2-4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKAPADYYYWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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